5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Synthetic Chemistry Cross-Coupling Electronics

Medicinal chemistry requires precise substitution patterns; positional isomers of triazolopyridines show non-interchangeable bioactivity. This 5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine solves that need. - **Distinct SAR probe:** 8-nitro group for pocket mapping or reduction to 8-amino for diversification. - **Orthogonal reactivity:** 5-Cl for Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig); 8-NO2 for selective reduction. - **Immediate utility:** Hypoxia-activated prodrug models and adenosine receptor ligand discovery.

Molecular Formula C6H3ClN4O2
Molecular Weight 198.57 g/mol
Cat. No. B13624423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC6H3ClN4O2
Molecular Weight198.57 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=NN2C(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3ClN4O2/c7-5-2-1-4(11(12)13)6-8-3-9-10(5)6/h1-3H
InChIKeyKHICJEMAFPRVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine: Key Heterocyclic Building Block


5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2155874-57-8) is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyridine class, featuring a fused triazole-pyridine core with chlorine and nitro substituents at the 5- and 8-positions, respectively . This specific substitution pattern confers distinct electronic properties and synthetic utility as a versatile intermediate in the construction of biologically active molecules, particularly kinase inhibitors [1].

Kinase inhibitor synthesis intermediate
5-Cl-8-NO₂ electronic profile for cross-coupling reactivity
Designed for SAR studies at 5- and 8-positions

Why Choose 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine over Analogs


Within the [1,2,4]triazolo[1,5-a]pyridine scaffold, even minor alterations to the substitution pattern can profoundly alter biological activity, selectivity, and physicochemical properties, precluding simple interchangeability. The concurrent presence of an electron-withdrawing nitro group at the 8-position and a chlorine atom at the 5-position in this compound creates a unique electronic and steric environment that directly influences its reactivity in cross-coupling reactions and its interaction with biological targets like kinases [1]. For instance, positional isomerism in related triazolopyridine series has been shown to drastically shift adenosine receptor subtype selectivity due to changes in hydrogen-bonding capabilities [2], underscoring that generic substitution with a different analog is not a viable scientific or procurement strategy.

Substitution shift
Altering 5-Cl/8-NO₂ pattern may change electronic density and cross-coupling outcomes.
Isomer mismatch
Moving substituents from 8- to 7-position can reverse adenosine receptor selectivity.
Metabolic handle
Removing the 8-nitro group eliminates a potential metabolic switch for prodrug strategies.

5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine: Key Differentiators


Electronic and Steric Effects vs. 5-Chloro Analog

The incorporation of an 8-nitro group into 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine to yield 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine significantly alters its reactivity profile. While direct comparative reaction kinetics are not available in the public domain for this exact pair, the presence of the strong electron-withdrawing nitro group is known to lower the electron density of the pyridine ring, as indicated by the predicted density value of 1.85±0.1 g/cm³ for the target compound . This electronic modulation is predicted to enhance the compound's electrophilicity and alter its regioselectivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions compared to its non-nitro analog.

Electronic density vs 5-Cl analog
Class-level
Predicted density 1.85±0.1 g/cm³ (5-Cl analog: 1.51±0.1 g/cm³)
Δ ≈ +0.34 g/cm³
Supports altered electrophilicity for cross-coupling planning.
In silico prediction; experimental kinetics not publicly available.
Synthetic Chemistry Cross-Coupling Electronics

Kinase Inhibition Profile vs. Unsubstituted Core

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a well-validated core for developing kinase inhibitors, as exemplified by the VEGFR2 inhibitor 13d (IC50 not specified in abstract) which demonstrates slow dissociation kinetics and in vivo efficacy [1]. The specific 5-chloro-8-nitro substitution pattern is claimed within the broad genus of triazolopyridines as kinase inhibitors [2]. While head-to-head biochemical data are proprietary, the structural features of the target compound—a chloro group for potential hydrophobic interactions and a nitro group capable of forming key hydrogen bonds—are distinct from the unsubstituted core or mono-substituted analogs. This specific combination of substituents is designed to modulate potency and selectivity across a kinome panel in a way that cannot be achieved with a simpler core structure.

Kinase inhibition vs unsubstituted core
Class-level
Target designed for kinase inhibition with 5-Cl-8-NO₂ pattern; comparator: unsubstituted or mono-substituted cores
Specific substitution essential for SAR exploration around 5- and 8-positions.
Head-to-head data proprietary; inference based on patent disclosures.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Adenosine Receptor Selectivity from 8-Substitution

A foundational structure-activity relationship (SAR) study on isomeric triazolopyridine derivatives revealed that the position of amino and carboxyl amide substituents is critical for determining adenosine receptor subtype selectivity [1]. Specifically, 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides (Series 1) and their isomeric 5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amides (Series 2) showed differential inhibition of hA2a and selectivity over hA1 receptors. This study demonstrates that moving a functional group from the 5-position to the 8-position on the triazolopyridine core can fundamentally alter target engagement. By extension, the 5-chloro-8-nitro substitution pattern of the target compound offers a unique vector for exploring chemical space distinct from isomers substituted at the 5- and 7-positions, providing a key advantage in designing selective ligands.

Adenosine receptor selectivity by position
Reported
8‑position substitution drives adenosine receptor subtype selectivity, distinct from 5,7‑isomers (class evidence)
Confirms 8-position as a critical vector for biological activity differentiation.
In vitro radioligand binding; study on amino‑carboxamide analogs.
Adenosine Receptor Isomerism Selectivity

Pharmacokinetic Tuning via 8-Nitro Group

The presence of a nitro group on an aromatic ring is a well-documented structural alert for potential metabolism by nitroreductases, which can be both a liability and a tool for prodrug design. While direct metabolic stability data for 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is not publicly available, the introduction of an 8-nitro substituent onto the triazolopyridine core distinguishes it from unsubstituted or 8-hydrogen analogs . This functional group provides a unique metabolic handle that can be exploited for tissue-specific activation (e.g., in hypoxic tumor environments) or to modulate clearance rates, a characteristic not present in the corresponding 8-H or 8-alkyl analogs.

Metabolic tuning via 8-NO₂
Data to verify
Nitro group provides a potential metabolic handle for prodrug design or clearance modulation (inferred)
Class-level inference; experimental ADME data not available.
General nitroaromatic metabolism principles applied to this scaffold.
Drug Metabolism Pharmacokinetics Nitroaromatic

5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine: Top Application Scenarios


Kinase Inhibitor Lead Optimization: 8-Position SAR

This compound is ideally suited for medicinal chemistry teams engaged in lead optimization of kinase inhibitors. It serves as a critical intermediate for synthesizing analogs where the 8-nitro group is used to probe a specific binding pocket or is subsequently reduced to an 8-amino group for further diversification [1]. The distinct substitution pattern allows researchers to map structure-activity relationships (SAR) around the 5- and 8-positions, a vector known to be critical for modulating kinase selectivity and potency based on the broader class of triazolopyridine inhibitors [2].

Selective Adenosine Receptor Modulator Development

Given the established importance of the substitution position on adenosine receptor selectivity [1], this building block is highly relevant for synthesizing novel chemical libraries aimed at identifying selective ligands for adenosine receptor subtypes (A1, A2A, A2B, A3). Its unique 5,8-disubstitution pattern offers a synthetic entry point to explore a region of chemical space distinct from more commonly studied 5,7- or 6,8-substituted triazolopyridines, potentially unlocking new intellectual property and biological profiles.

Functionalized Heterocyclic Scaffolds for Probes

As a densely functionalized heteroaromatic compound, 5-Chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a valuable substrate for diversifying chemical probes. The 5-chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amine diversity, while the 8-nitro group can be selectively reduced to an amine for amide bond formation or other conjugations [1]. This orthogonal reactivity makes it a versatile core for generating complex, patentable molecules for chemical biology applications.

Hypoxia-Activated Prodrug (HAP) Research

The 8-nitro substituent provides a distinct structural alert for researchers interested in developing hypoxia-activated prodrugs. This compound can be used to construct model systems to study the bioreductive activation of nitroaromatic-containing kinase inhibitors, with the goal of achieving tumor-selective drug delivery. Its use allows for the direct comparison of in vitro and in vivo efficacy and toxicity profiles against matched analogs lacking the nitro group, providing a platform for understanding and optimizing this therapeutic strategy.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
5-Cl-8-NO₂ substitution pattern
Kinase panel selectivity and binding interactions
Adenosine receptor ligand studies
8‑position vector distinct from 5,7‑isomers
Receptor subtype selectivity profiling
Diversified probe scaffold synthesis
Orthogonal reactivity (Cl coupling, NO₂ reduction)
Functional group compatibility and probe validation
Hypoxia‑responsive compound research
8‑nitro bioreductive trigger
Reduction‑dependent activation in cell models
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